molecular formula C15H14F3NO B3172727 4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946741-51-1

4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3172727
CAS No.: 946741-51-1
M. Wt: 281.27 g/mol
InChI Key: UGLZAKFVPMRAAF-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethylphenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

The synthesis of 4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-ethylphenol with 2-(trifluoromethyl)aniline under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to various biological and chemical effects .

Comparison with Similar Compounds

4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for various specialized applications.

Properties

IUPAC Name

4-(4-ethylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-2-10-3-5-11(6-4-10)20-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZAKFVPMRAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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